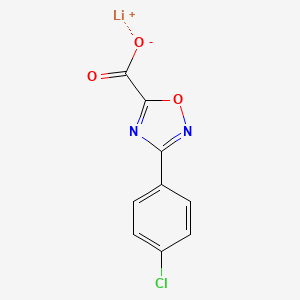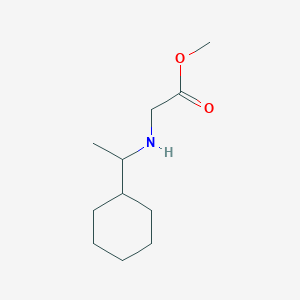
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloromethyl group, two methyl groups, and a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with chloromethylating agents. One common method is the reaction of the pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or alcohols.
Reduction: Formation of difluoromethyl or monofluoromethyl pyrazoles.
科学的研究の応用
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
作用機序
The mechanism of action of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is largely influenced by its trifluoromethyl group, which can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(bromomethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different chemical behavior.
4-(chloromethyl)-3,5-dimethyl-1-(difluoromethyl)-1H-pyrazole: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its electronic properties and reactivity.
Uniqueness
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a chloromethyl group and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization.
特性
分子式 |
C7H8ClF3N2 |
|---|---|
分子量 |
212.60 g/mol |
IUPAC名 |
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H8ClF3N2/c1-4-6(3-8)5(2)13(12-4)7(9,10)11/h3H2,1-2H3 |
InChIキー |
KGDNEBYLRFIBGH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(F)(F)F)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)






![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)

![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)
